Methyl 2-chloro-7h-purine-6-carboxylate
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Overview
Description
Methyl 2-chloro-7H-purine-6-carboxylate is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.59 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7H-purine-6-carboxylate typically involves the chlorination of purine derivatives followed by esterification. One common method includes the reaction of 2-chloropurine with methyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7H-purine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted purine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form purine-6-carboxylic acid or reduction to yield purine-6-carboxylate esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substituted Purine Derivatives: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Purine-6-carboxylic Acid: Formed through oxidation.
Purine-6-carboxylate Esters: Formed through reduction.
Scientific Research Applications
Methyl 2-chloro-7H-purine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Pharmaceuticals: It serves as an intermediate in the production of drugs targeting purine metabolism disorders.
Chemical Biology: Used in the design of probes and molecular tools for studying biological processes involving purine derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7H-purine-6-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes like DNA and RNA synthesis . Its structural similarity to natural nucleotides allows it to bind to nucleotide-binding sites on proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: Another chlorinated purine derivative with similar chemical properties.
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position instead of the 2-position.
Methyl 6-chloropurine-9-carboxylate: A methyl ester derivative with a chlorine atom at the 6-position.
Uniqueness
Methyl 2-chloro-7H-purine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purine derivatives. Its ester functionality allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-chloro-7H-purine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-6(13)4-3-5(10-2-9-3)12-7(8)11-4/h2H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHEAHBVNPBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC(=N1)Cl)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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